molecular formula C20H27ClN2O2 B6013237 1-(4-chlorobenzyl)-N-(2-cyclopentylethyl)-6-oxo-3-piperidinecarboxamide

1-(4-chlorobenzyl)-N-(2-cyclopentylethyl)-6-oxo-3-piperidinecarboxamide

Numéro de catalogue B6013237
Poids moléculaire: 362.9 g/mol
Clé InChI: AUKYJFQUGLUFQG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-chlorobenzyl)-N-(2-cyclopentylethyl)-6-oxo-3-piperidinecarboxamide, commonly referred to as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It is a potential anticancer drug that has shown promising results in preclinical studies.

Mécanisme D'action

CX-5461 works by inhibiting RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). This leads to a decrease in the production of ribosomes, which are essential for protein synthesis and cell proliferation. CX-5461 has been shown to selectively target cancer cells that have high levels of rRNA synthesis, while sparing normal cells.
Biochemical and physiological effects:
In addition to its anticancer properties, CX-5461 has been shown to have other biochemical and physiological effects. It has been shown to induce DNA damage and activate the p53 tumor suppressor pathway, which plays a key role in preventing the development of cancer. CX-5461 has also been shown to inhibit the growth of viruses such as hepatitis B and C.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of CX-5461 is its selectivity for cancer cells, which makes it a potentially effective anticancer drug. However, it also has limitations in terms of its toxicity and potential side effects. CX-5461 has been shown to cause bone marrow suppression, which can lead to anemia, neutropenia, and thrombocytopenia. It can also cause gastrointestinal toxicity, including nausea, vomiting, and diarrhea.

Orientations Futures

There are several future directions for the study of CX-5461. One area of research is the development of combination therapies that enhance the efficacy of CX-5461. Another area of research is the identification of biomarkers that can predict the response to CX-5461, which can help to identify patients who are most likely to benefit from the drug. Finally, there is a need for further clinical trials to determine the safety and efficacy of CX-5461 in humans.

Méthodes De Synthèse

The synthesis of CX-5461 involves a series of steps, starting from commercially available starting materials. The first step involves the protection of the amine group of piperidine with Boc2O, followed by N-alkylation with 2-cyclopentylethyl bromide. The resulting compound is then reacted with 4-chlorobenzyl chloride to form the desired product. The final step involves deprotection of the Boc group to yield CX-5461.

Applications De Recherche Scientifique

CX-5461 has been extensively studied for its potential anticancer properties. It has shown promising results in preclinical studies, particularly in hematological malignancies such as multiple myeloma and acute lymphoblastic leukemia. CX-5461 has also been shown to enhance the efficacy of other anticancer drugs such as doxorubicin and gemcitabine.

Propriétés

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(2-cyclopentylethyl)-6-oxopiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27ClN2O2/c21-18-8-5-16(6-9-18)13-23-14-17(7-10-19(23)24)20(25)22-12-11-15-3-1-2-4-15/h5-6,8-9,15,17H,1-4,7,10-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKYJFQUGLUFQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCNC(=O)C2CCC(=O)N(C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorobenzyl)-N-(2-cyclopentylethyl)-6-oxo-3-piperidinecarboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.